molecular formula C24H20N4O4S B2563318 N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 303035-55-4

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2563318
CAS No.: 303035-55-4
M. Wt: 460.51
InChI Key: UQVMXHOHQRIUCG-UHFFFAOYSA-N
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Description

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl core with a carboxamide group and a sulfamoyl-substituted phenyl ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound. The resulting biphenyl intermediate is then subjected to further functionalization.

The introduction of the carboxamide group is achieved through an amidation reaction, where the biphenyl intermediate is reacted with an appropriate amine under dehydrating conditions. The sulfamoyl group is introduced via a sulfonation reaction, where the phenyl ring is treated with a sulfonyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for the coupling and sulfonation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the sulfamoyl group to a thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogenating agents, nitrating agents, and alkylating agents.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine or thiol derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)carbamothioyl)nicotinamide
  • N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)myrtenamide
  • N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2,2-dimethylpropionamide

Uniqueness

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1’-biphenyl]-4-carboxamide stands out due to its unique combination of a biphenyl core and a sulfamoyl-substituted phenyl ring. This structure imparts distinct physicochemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-32-23-15-22(25-16-26-23)28-33(30,31)21-13-11-20(12-14-21)27-24(29)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-16H,1H3,(H,27,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVMXHOHQRIUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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